L-leucylglycine 2-naphthylamide L-leucylglycine 2-naphthylamide L-leucylglycine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of L-leucylglycine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide and a dipeptide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC2351530
InChI: InChI=1S/C18H23N3O2/c1-12(2)9-16(19)18(23)20-11-17(22)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12,16H,9,11,19H2,1-2H3,(H,20,23)(H,21,22)/t16-/m0/s1
SMILES: CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N
Molecular Formula: C18H23N3O2
Molecular Weight: 313.4 g/mol

L-leucylglycine 2-naphthylamide

CAS No.:

Cat. No.: VC2351530

Molecular Formula: C18H23N3O2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

L-leucylglycine 2-naphthylamide -

Specification

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
IUPAC Name (2S)-2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide
Standard InChI InChI=1S/C18H23N3O2/c1-12(2)9-16(19)18(23)20-11-17(22)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12,16H,9,11,19H2,1-2H3,(H,20,23)(H,21,22)/t16-/m0/s1
Standard InChI Key REBHTGLALGGOMA-INIZCTEOSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N
SMILES CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N

Introduction

Chemical Structure and Properties

L-leucylglycine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of L-leucylglycine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound, functioning both as a N-(2-naphthyl)carboxamide and a dipeptide derivative.

Molecular Characteristics

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
IUPAC Name(2S)-2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide
StructureContains L-leucine and glycine linked to a 2-naphthylamide group
Physical StateSolid at room temperature

The chemical structure features the dipeptide L-leucylglycine connected to a naphthyl group through an amide bond. The L-leucine component contains a branched side chain with a 4-methyl-pentanyl group, while the glycine serves as a linker between leucine and the chromogenic 2-naphthylamide moiety.

Structural Comparisons

L-leucylglycine 2-naphthylamide differs from the related compound leucine-beta-naphthylamide primarily in the presence of the additional glycine amino acid. While leucine-beta-naphthylamide has a molecular formula of C16H20N2O and a molecular weight of 256.34 g/mol, L-leucylglycine 2-naphthylamide is larger with its additional glycine residue, resulting in a molecular formula of C18H23N3O2 and a molecular weight of 313.4 g/mol .

Synthesis and Preparation

Synthetic Methodology

The synthesis of L-leucylglycine 2-naphthylamide typically involves a multi-step process beginning with protected amino acids. The standard approach follows peptide chemistry protocols where the carboxyl group of L-leucine is first activated and then coupled with glycine to form the dipeptide. Subsequently, the dipeptide is coupled with 2-naphthylamine to create the final product.

Purification Techniques

Purification of L-leucylglycine 2-naphthylamide generally involves chromatographic methods, particularly high-performance liquid chromatography (HPLC). The compound can be characterized and confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, along with verification of its optical rotation to confirm the L-configuration of the leucine residue.

Biochemical Applications

Role as a Chromogenic Substrate

One of the primary applications of L-leucylglycine 2-naphthylamide is as a chromogenic substrate for enzyme assays. When hydrolyzed by specific enzymes, the compound releases 2-naphthylamine, which can be detected through colorimetric or fluorometric methods, providing a quantifiable measure of enzyme activity .

Enzyme Specificity Studies

L-leucylglycine 2-naphthylamide and similar compounds have been instrumental in studying the substrate specificities of various proteolytic enzymes. Research has shown that when these amino acid 2-naphthylamide substrates are used for assays of enzymes such as cathepsin L and cathepsin B in crude tissue extracts, their amino-terminus characteristics significantly affect specificity .

Applications in Cathepsin Research

Substrate Specificity Patterns

Studies have investigated the substrate specificities of purified cathepsin L, cathepsin B, and cathepsin H on various synthetic 2-naphthylamide substrates, including compounds similar to L-leucylglycine 2-naphthylamide. These studies have revealed distinct patterns of specificity that allow for the development of selective substrates for these enzymes .

Comparative Activity Analysis

Research has demonstrated that 2-naphthylamide substrates with blocked amino-terminus, similar to L-leucylglycine 2-naphthylamide, show improved specificity for cathepsin assays. When these substrates are used, more than 90% of the total activities for their hydrolyses was attributed specifically to cathepsin B and cathepsin L, compared with lower specificity for traditional substrates .

The following table summarizes relative enzyme activities toward various naphthylamide substrates based on research findings:

SubstrateCathepsin L Activity (%)Cathepsin B Activity (%)Cathepsin H Activity (%)
BANA (Standard)100100100
Peptide-NAs with blocked N-terminusHigh (>90% specific)High (>90% specific)Low
Amino acid-NAs without N-blockageVariableVariableVariable

*Note: Values are relative to activity with BANA (Nα-Benzoyl-DL-arginine 2-naphthylamide) as standard substrate (100%) .

Role in Aminopeptidase Research

Substrate for D-Amino Acid Specific Enzymes

Research has identified specialized aminopeptidases that can act on D-amino acid-containing peptides and D-amino acid amides. While L-leucylglycine 2-naphthylamide primarily contains L-amino acids, related compounds with D-amino acids have been used to study the stereoselectivity of various aminopeptidases .

Enzymatic Hydrolysis Patterns

Studies have demonstrated that certain aminopeptidases exhibit strict chemo- and stereospecificities toward D-amino acid amides, peptides, and esters. Some enzymes preferentially cleave substrates with D-amino acids at the N-terminus, while others show activity toward both D- and L-configurations, albeit at different rates .

The following table illustrates relative hydrolysis rates of various amino acid amides by a D-stereospecific aminopeptidase:

SubstrateRelative Velocity (%)Km Value (mM)
D-alanine amide1000.65
Glycine amide4422.3
L-alanylglycine amide3.0Not determined
L-serine amide1.1Not determined
L-threonine amide0.5Not determined

*Note: Values are relative to D-alanine amide as standard substrate (100%) .

Analytical Methods

Detection and Quantification

L-leucylglycine 2-naphthylamide hydrolysis can be monitored through several analytical methods:

  • Fluorometric detection of released 2-naphthylamine

  • Colorimetric assays following derivatization

  • HPLC analysis with fluorescence detection

  • Mass spectrometry for precise quantification

Assay Conditions

Typical assay conditions for using L-leucylglycine 2-naphthylamide in enzyme studies include:

  • Buffer: 0.1 M potassium phosphate or sodium acetate

  • pH range: 5.0-8.0 (depending on target enzyme)

  • Temperature: 37°C

  • Substrate concentration: 1-2 mM

  • Additives: May include EDTA, cysteine, and detergents like Brij for enzyme stabilization

Structure-Activity Relationships

Effect of Peptide Length

Research on related naphthylamide compounds has shown that the length of the peptide chain affects substrate specificity for various enzymes. Dipeptide derivatives like L-leucylglycine 2-naphthylamide show different enzymatic recognition patterns compared to single amino acid derivatives such as leucine-beta-naphthylamide .

Influence of Amino Acid Sequence

The specific amino acid sequence in peptide-naphthylamide compounds significantly impacts their recognition by enzymes. Studies have revealed that modification of the amino acid residue at specific positions can dramatically alter substrate specificity and enzymatic hydrolysis rates .

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